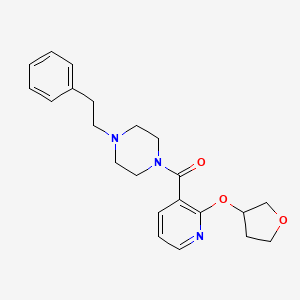

(4-Phenethylpiperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone

Description

(4-Phenethylpiperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a phenethyl group and a pyridine ring substituted with a tetrahydrofuran-3-yloxy group, connected through a methanone linkage

Properties

IUPAC Name |

[2-(oxolan-3-yloxy)pyridin-3-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c26-22(20-7-4-10-23-21(20)28-19-9-16-27-17-19)25-14-12-24(13-15-25)11-8-18-5-2-1-3-6-18/h1-7,10,19H,8-9,11-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXAKAQQFNASHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=CC=N2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenethylpiperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

Substitution with Phenethyl Group: The phenethyl group can be introduced via a nucleophilic substitution reaction using phenethyl bromide and the piperazine intermediate.

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving suitable precursors such as 3-pyridinecarboxaldehyde.

Introduction of the Tetrahydrofuran-3-yloxy Group: The tetrahydrofuran-3-yloxy group can be introduced via an etherification reaction using tetrahydrofuran-3-ol and the pyridine intermediate.

Coupling of the Two Fragments: The final step involves coupling the phenethylpiperazine and tetrahydrofuran-3-yloxypyridine fragments through a methanone linkage using a suitable coupling reagent such as carbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Phenethylpiperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (4-Phenethylpiperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone typically involves multi-step organic reactions, including the formation of piperazine and pyridine derivatives. The compound's structure consists of a piperazine ring linked to a pyridine moiety, with a tetrahydrofuran substituent that enhances its solubility and biological activity.

The biological activity of this compound has been evaluated through various studies, highlighting its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. Studies have shown minimum inhibitory concentration (MIC) values against both Gram-positive and Gram-negative bacteria, suggesting moderate potency compared to standard antibiotics. For example, MIC values ranged from 20–70 µM against strains like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

In vitro studies have demonstrated that related compounds can induce cytotoxic effects against various cancer cell lines. The compound has shown IC50 values in the micromolar range against breast cancer and leukemia cell lines, suggesting mechanisms such as apoptosis induction or cell cycle arrest .

Enzyme Inhibition

The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions. This activity is crucial for developing treatments for diseases where enzyme dysregulation is a factor .

Case Studies and Research Findings

Several notable studies have investigated the applications of this compound:

Antibacterial Efficacy Study

A recent study evaluated the antibacterial efficacy of derivatives similar to this compound against multi-drug resistant strains. Results indicated that some derivatives exhibited comparable or superior activity to conventional antibiotics, showcasing their potential as new antimicrobial agents .

Cytotoxicity Assays

In another study, cytotoxicity assays were performed on various cancer cell lines. The results revealed that specific structural modifications enhanced the anticancer activity of related compounds, indicating a promising avenue for further research into cancer therapeutics .

Mechanistic Studies

Research has focused on elucidating the mechanisms by which these compounds exert their biological effects, including interactions with specific protein targets and pathways involved in cell signaling . Understanding these mechanisms is crucial for optimizing the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of (4-Phenethylpiperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing cellular signaling pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with a similar piperazine core but different substituents, studied for its acetylcholinesterase inhibitory activity.

(4-Phenylpiperazin-1-yl)benzamide: Another related compound with a benzamide group, also investigated for its potential therapeutic applications.

Uniqueness

(4-Phenethylpiperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. Its tetrahydrofuran-3-yloxy and pyridin-3-yl groups, in particular, contribute to its unique properties compared to other similar compounds.

Biological Activity

The compound (4-Phenethylpiperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a phenethyl group and a pyridine moiety linked through a methanone group. The tetrahydrofuran ring contributes to its unique pharmacological profile.

Molecular Formula

Biological Activity Overview

Research indicates that compounds containing piperazine and similar structures exhibit diverse biological activities, including:

- Dopamine Receptor Modulation : Piperazine derivatives are known to interact with dopamine receptors, which are crucial in treating neurodegenerative disorders such as Parkinson's disease. Studies have shown that modifications in the piperazine structure can enhance receptor affinity and selectivity .

- Antimicrobial Properties : Some piperazine derivatives have demonstrated antibacterial activity against various pathogens, suggesting potential in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. Key findings include:

- Substituent Variations : Alterations in the phenethyl or tetrahydrofuran groups can significantly affect binding affinities to target receptors.

- Ring Size and Flexibility : The presence of the tetrahydrofuran ring enhances the compound's ability to adopt various conformations, potentially increasing its interaction with biological targets .

Case Study 1: Dopamine Receptor Binding

A study focused on analogues of piperazine compounds revealed that modifications led to varying affinities for dopamine D2 and D3 receptors. The most potent compound exhibited a Ki value of 0.35 nM for D3 receptors, demonstrating the importance of structural variations in achieving desired biological effects .

Case Study 2: Antimicrobial Activity

Research on related compounds showed promising antibacterial activity against E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for selected derivatives were recorded at 62.5 µg/mL, indicating significant antimicrobial potential .

Table 1: Binding Affinity of Selected Compounds

| Compound | Target Receptor | Ki (nM) |

|---|---|---|

| Compound A | D3 | 0.35 |

| Compound B | D2 | 7.51 |

| Compound C | D3 | 0.82 |

Table 2: Antimicrobial Activity

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 62.5 |

| Compound B | S. aureus | 78.12 |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of (4-Phenethylpiperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone?

- Methodology : Utilize multi-step organic synthesis, starting with functionalization of the pyridine ring. For example, introduce the tetrahydrofuran-3-yloxy group via nucleophilic substitution under anhydrous conditions with THF as a solvent. Subsequent coupling of the 4-phenethylpiperazine moiety can be achieved using carbodiimide-mediated amidation or Ullmann-type coupling, depending on steric hindrance. Purification via column chromatography with gradients of ethyl acetate/hexane (60:40 to 80:20) is recommended .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Ensure anhydrous conditions to prevent hydrolysis of intermediates.

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR to confirm substitution patterns on the pyridine and piperazine rings.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion verification.

- X-ray Crystallography : For unambiguous confirmation of stereochemistry, if crystalline derivatives can be obtained (e.g., salt formation with trifluoroacetic acid) .

- Validation : Cross-reference spectral data with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities in overlapping signals .

Q. How can researchers optimize purification protocols for this compound?

- Methodology : Use preparative HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30) containing 0.1% formic acid. For scale-up, consider recrystallization from ethanol or DCM/hexane mixtures. Monitor purity via UV-Vis at 254 nm and confirm by melting point analysis (expected range: 180–190°C based on analogous piperazine derivatives) .

Advanced Research Questions

Q. How can contradictory results in reaction yields be systematically analyzed during synthesis?

- Methodology :

- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify critical factors. For example, THF may stabilize intermediates better than DMF due to its lower dielectric constant .

- Root-Cause Analysis : Use LC-MS to detect side products (e.g., hydrolysis byproducts or dimerization). If degradation is observed (e.g., during prolonged reactions), implement inert atmosphere or cooling (≤0°C) to stabilize reactive intermediates .

Q. What computational approaches are suitable for predicting the electronic structure and reactivity of this compound?

- Methodology :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and dipole moments. Compare with experimental UV-Vis and fluorescence spectra to validate excited-state behavior .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess stability under storage conditions .

Q. How can researchers address limitations in experimental design when generalizing results for this compound?

- Methodology :

- Sample Variability : Expand the diversity of synthetic batches (e.g., varying starting materials or catalysts) to account for real-world variability. Use statistical tools like PCA to identify batch-to-batch differences .

- Stability Studies : Conduct accelerated degradation studies under controlled humidity/temperature. For example, expose the compound to 40°C/75% RH for 4 weeks and monitor decomposition via HPLC. Stabilize formulations with antioxidants (e.g., BHT) if oxidation is observed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.